1,1,3-Tribromo-1-fluorononane

Lipophilicity Physicochemical Property Druglikeness

1,1,3-Tribromo-1-fluorononane (CAS 920264-91-1) is a polyhalogenated C9 alkane with the molecular formula C9H16Br3F and a molecular weight of approximately 382.93 g/mol. It belongs to a class of 1,1,3-tribromo-1-fluoroalkanes, which are synthesized via a palladium(0)-catalyzed addition of tribromofluoromethane (CFBr3) to terminal olefins.

Molecular Formula C9H16Br3F
Molecular Weight 382.93 g/mol
CAS No. 920264-91-1
Cat. No. B12621162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Tribromo-1-fluorononane
CAS920264-91-1
Molecular FormulaC9H16Br3F
Molecular Weight382.93 g/mol
Structural Identifiers
SMILESCCCCCCC(CC(F)(Br)Br)Br
InChIInChI=1S/C9H16Br3F/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3
InChIKeyGZCSSWCOUWACJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Tribromo-1-fluorononane (CAS 920264-91-1): A Specialized C9 Haloalkane Building Block


1,1,3-Tribromo-1-fluorononane (CAS 920264-91-1) is a polyhalogenated C9 alkane with the molecular formula C9H16Br3F and a molecular weight of approximately 382.93 g/mol . It belongs to a class of 1,1,3-tribromo-1-fluoroalkanes, which are synthesized via a palladium(0)-catalyzed addition of tribromofluoromethane (CFBr3) to terminal olefins [1]. The compound features a nonane backbone with three bromine atoms and one fluorine atom, with a high calculated partition coefficient (LogP ≈ 5.52), indicating significant lipophilicity .

1 Pd(0)-catalyzed CFBr3 addition to 1-nonene
2 Single regioisomer via catalytic pathway
3 Supports alkynylcarbene and difluoroalkene pathways

Why 1,1,3-Tribromo-1-fluorononane Cannot Be Replaced by Shorter-Chain Haloalkane Analogs


The combination of a specific C9 alkyl chain length with the unique 1,1,3-tribromo-1-fluoro substitution pattern creates a reactivity and physicochemical profile that is not interchangeable with other in-class compounds. The nonane backbone provides a distinct lipophilic environment (LogP of ~5.52) that influences solubility, phase-transfer behavior, and steric effects in subsequent reactions . Substituting with a shorter-chain analog (e.g., C4 or C6 1,1,3-tribromo-1-fluoroalkanes) alters the molecule's steric bulk and lipophilicity, which can critically affect reactivity in the base-mediated generation of (alk-1-ynyl)fluorocarbenes, as demonstrated on analogous 1,1,3-tribromo-1-fluoropropane systems [1].

Target compound C9 nonane backbone with 1,1,3-tribromo-1-fluoro substitution pattern
Potential substitute Shorter-chain (C4/C6) 1,1,3-tribromo-1-fluoroalkane analogs

Chain length alters lipophilicity, steric bulk, and phase-transfer behavior; may shift reactivity in carbene generation and subsequent transformations.

Quantitative Differentiation Evidence for 1,1,3-Tribromo-1-fluorononane


LogP and Lipophilicity: Comparison with Non-Halogenated Nonane and Shorter-Chain Analogs

The calculated LogP of 1,1,3-tribromo-1-fluorononane is 5.52, indicating high lipophilicity . This is a critical differentiator for applications requiring specific partitioning behavior. For comparison, unsubstituted nonane has a LogP of approximately 5.65, while the shorter-chain analog 1,1,3-tribromo-1-fluoropropane is significantly less lipophilic (LogP estimated at ~3.1 based on fragment contributions). The nonane derivative thus occupies a distinct lipophilicity space, combining the solubilizing power of a long alkyl chain with the specific reactivity of the halogen motif.

Lipophilicity Profile
Class-level inference
LogP 5.52 vs ~3.1 (C3 analog)
Supports non-aqueous phase-transfer fit
Calculated values; experimental verification recommended
Lipophilicity Physicochemical Property Druglikeness

Synthetic Accessibility via Pd(0)-Catalyzed Addition: Comparative Yield Context

The compound's synthesis is directly enabled by a Pd(0)-catalyzed addition of CFBr3 to 1-nonene, a transformation described to give 1,1,3-tribromo-1-fluoroalkanes in 'good yields' for a range of terminal olefins [1]. While the exact yield for the nonane derivative is not publicly available, the methodology itself differentiates these 1,1,3-tribromo-1-fluoroalkanes from analogs that might require harsher radical-based or multi-step procedures. This catalytic approach offers a more direct and potentially higher-yielding route compared to classical free-radical addition reactions of CFBr3 to olefins.

Synthetic Route Efficiency
Class-level inference
Pd(0)-catalyzed single regioisomer formation
Supports procurement for multi-step synthesis programs
Yield data for C9 derivative not individually reported
Synthetic Methodology Pd(0) Catalysis Haloalkane Synthesis

Application Scenarios for 1,1,3-Tribromo-1-fluorononane Based on Quantitative Evidence


Precursor for Lipophilic (Alk-1-ynyl)fluorocarbenes

Building on the demonstrated reactivity of 1,1,3-tribromo-1-fluoroalkanes to form alkynylfluorocarbenes under basic conditions [1], 1,1,3-tribromo-1-fluorononane is the optimal precursor when the target is a lipophilic cyclopropane or allene derivative. Its high LogP ensures solubility in non-polar media, facilitating phase-transfer catalyzed reactions with olefins to produce 1-(alk-1-ynyl)-1-fluorocyclopropanes with long alkyl chains.

Synthesis of 1,2-Difluoroalkene Building Blocks via Zn-Mediated Dehalogenation

The Pd(0)-catalyzed addition product can be directly converted to 1,2-difluoroalkenes by treatment with zinc and methanol, as reported for the compound class [2]. For 1,1,3-tribromo-1-fluorononane, this would yield a C9 1,2-difluoroalkene, a valuable synthon for materials chemistry or as a fluorinated olefin monomer.

Lipophilicity Modulator in Medicinal Chemistry

With a LogP of 5.52, this compound is a candidate for introducing a highly lipophilic, polyhalogenated motif into drug-like scaffolds. In structure-activity relationship (SAR) studies, it serves as a precise tool to modulate LogD without introducing hydrogen bond donors or acceptors, a strategy supported by its calculated properties .

Intermediate for Polyhalogenated Surfactants or Specialty Materials

The specific bromination pattern and chain length make 1,1,3-tribromo-1-fluorononane a potential intermediate for the synthesis of specialty fluorinated surfactants, where the balance of a hydrophobic C9 tail and a polyhalogenated head group is critical for surface activity.

Application
Selection Property
Validation Focus
(Alk-1-ynyl)fluorocarbene precursor studies
Non-aqueous phase-transfer profile
Cyclopropanation and allene formation review
1,2-Difluoroalkene building block synthesis
Zn-mediated dehalogenation compatibility
Fluorinated olefin characterization
Lipophilicity modulation in SAR studies
High LogP without H-bond donor/acceptor introduction
LogD endpoint review
Specialty fluorinated material intermediate
C9 hydrophobic tail with polyhalogenated head group
Surface activity screening context
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